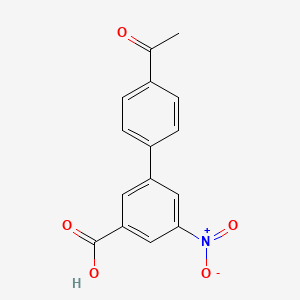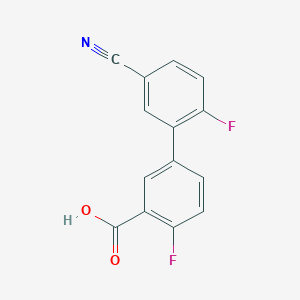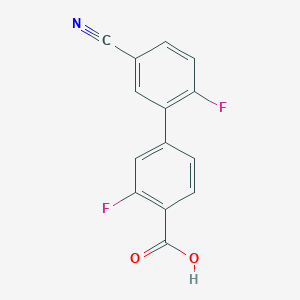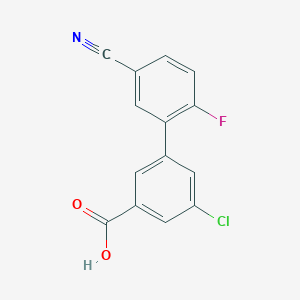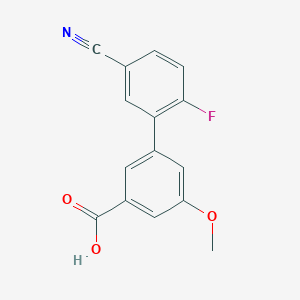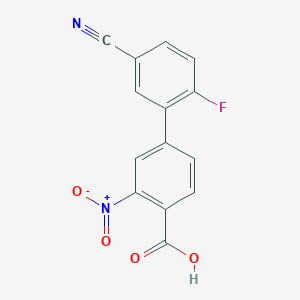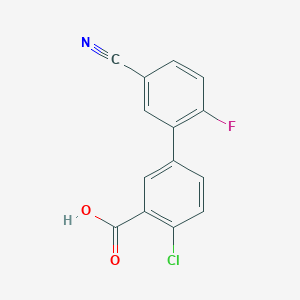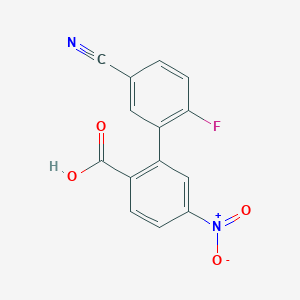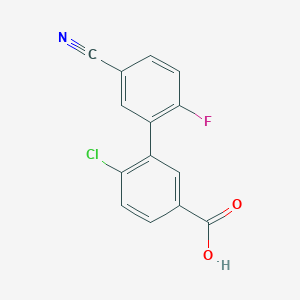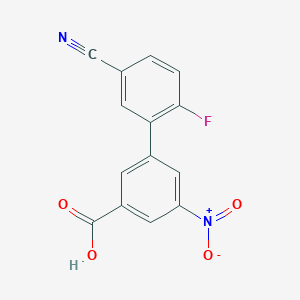
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% (2-CFMBA) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol, and is relatively stable under normal laboratory conditions. 2-CFMBA has been used for a variety of purposes, including as a fluorescent probe for the detection of reactive oxygen species (ROS), a substrate for the detection of monoamine oxidase activity, and a fluorescent dye for the detection of proteins. In addition, 2-CFMBA has been investigated for its potential applications in cancer research and drug delivery.
科学的研究の応用
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of ROS, a substrate for the detection of monoamine oxidase activity, and a fluorescent dye for the detection of proteins. In addition, 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been investigated for its potential applications in cancer research and drug delivery.
作用機序
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% is a fluorophore that is able to absorb light in the visible region of the spectrum and emit light in the near-infrared region. This property makes it useful for the detection of ROS and for the detection of proteins. In addition, 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been found to be an effective substrate for the detection of monoamine oxidase activity.
Biochemical and Physiological Effects
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been found to be non-toxic in both in vitro and in vivo studies. It has also been found to be non-mutagenic and non-carcinogenic. In addition, 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been found to be relatively non-immunogenic, making it useful for applications in drug delivery.
実験室実験の利点と制限
The main advantages of using 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% in lab experiments are its high solubility in water and ethanol, its stability under normal laboratory conditions, and its non-toxic and non-immunogenic properties. The main limitation of 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% is its relatively low fluorescence intensity, which can make it difficult to detect in some applications.
将来の方向性
Given its versatility and potential applications, there are a number of potential future directions for 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95%. These include further investigation of its potential applications in cancer research and drug delivery, as well as its use as a fluorescent probe for the detection of other molecules. In addition, further research into the synthesis of 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the mechanism of action of 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% could lead to the development of new applications for this compound.
合成法
2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% can be synthesized through a variety of methods, but the most common route involves the reaction of 3-cyano-2-fluorotoluene with 6-methylbenzoic acid in the presence of sulfuric acid. The reaction proceeds in two steps: first, the 3-cyano-2-fluorotoluene is converted to the corresponding acid chloride, and then the acid chloride is reacted with 6-methylbenzoic acid to form 2-(3-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95%. The reaction is typically carried out in a two-phase system of water and organic solvent, and the product is isolated by filtration and recrystallization.
特性
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-4-2-6-11(13(9)15(18)19)12-7-3-5-10(8-17)14(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDWYAQFMWJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689824 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-08-8 |
Source


|
| Record name | 3'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


